N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
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Overview
Description
The compound “N-(2-(2,5-dimethyl-1H-indol-3-yl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a benzenesulfonamide group, which is often found in drugs and has various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 2,5-dimethylindole and 2,5-dimethoxy-4-methylbenzenesulfonamide moieties. These could then be coupled using a variety of methods, depending on the specific functional groups present .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography . These techniques would provide information about the connectivity of the atoms, the presence of functional groups, and the 3D structure of the molecule.Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the functional groups present. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions . The benzenesulfonamide group could potentially be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be determined by its molecular structure. For example, the presence of the sulfonamide group could enhance its water solubility .Scientific Research Applications
Synthesis and Structural Characterization
- The synthesis and structural characterization of derivatives related to the sulfonamide group, including efforts to explore their potential as antitubercular agents or anticancer properties, are fundamental. For example, derivatives have been docked against enzymes to investigate their inhibitory action, suggesting potential as therapeutic agents against diseases like tuberculosis and cancer (Purushotham & Poojary, 2018), (Zhang et al., 2010).
Antimicrobial and Antiproliferative Activities
- Research on sulfonamide derivatives explores their antimicrobial and antiproliferative activities. These studies are crucial for developing new therapeutic agents, particularly for treating infections and cancer. Compounds have shown moderate inhibitory activity against pathogens like Candida albicans and potential against Gram-positive bacteria (Ramadan et al., 2019), (Abbasi et al., 2017).
Structure-Activity Relationships (SAR)
- Exploring the structure-activity relationships of sulfonamide derivatives aids in understanding how chemical modifications influence biological activity, particularly in the context of antitumor and antiproliferative effects. This understanding is vital for optimizing these compounds for therapeutic use (Mun et al., 2012).
Computational Studies and Molecular Docking
- Computational studies, including molecular docking, provide insights into the interaction mechanisms of sulfonamide derivatives with biological targets, offering a foundation for designing more effective drugs. Such studies help in predicting the efficacy of new compounds against specific targets, contributing to the drug development process (Murthy et al., 2018), (Li et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4S/c1-13-6-7-18-17(10-13)16(15(3)23-18)8-9-22-28(24,25)21-12-19(26-4)14(2)11-20(21)27-5/h6-7,10-12,22-23H,8-9H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUKVZXSEVWMRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCNS(=O)(=O)C3=C(C=C(C(=C3)OC)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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